ethyl 2-((1H-indol-4-yl)amino)-2-oxoacetate
Description
Ethyl 2-((1H-indol-4-yl)amino)-2-oxoacetate is an α-ketoester derivative featuring an indole moiety substituted at the 4-position with an amino group linked to a 2-oxoacetate ethyl ester. Indole derivatives are privileged scaffolds in drug discovery, often associated with anticancer, antimicrobial, and anti-inflammatory activities . The 4-aminoindole substitution in this compound distinguishes it from common indole derivatives, which typically feature substitutions at the 2- or 3-positions. The ethyl ester group enhances solubility and serves as a synthetic handle for further functionalization .
Properties
IUPAC Name |
ethyl 2-(1H-indol-4-ylamino)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(16)11(15)14-10-5-3-4-9-8(10)6-7-13-9/h3-7,13H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYAXLFSJBOBMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=CC2=C1C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((1H-indol-4-yl)amino)-2-oxoacetate typically involves the reaction of indole derivatives with ethyl oxalyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((1H-indol-4-yl)amino)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid in sulfuric acid.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Ethyl 2-((1H-indol-4-yl)amino)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-((1H-indol-4-yl)amino)-2-oxoacetate involves its interaction with various molecular targets. The indole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 2-(4-Fluoro-1H-indol-3-yl)-2-oxoacetate
- Structural Difference: Fluoro substitution at the indole 4-position vs. the target compound’s 4-amino group.
- Impact: Fluorine’s electronegativity may increase metabolic stability and membrane permeability, whereas the amino group in the target compound could enable hydrogen bonding with biological targets .
N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides
- Structural Difference : Adamantane substitution at indole 2-position and acetamide instead of ethyl ester.
- The acetamide moiety may reduce esterase-mediated hydrolysis compared to the ethyl ester .
Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate
- Structural Difference : Nitrobenzoyl group at indole 2-position and acetic acid ethyl ester.
- Impact: The nitro group introduces strong electron-withdrawing effects, which could alter redox properties and reactivity compared to the target compound’s amino group .
Substituent Position and Bioactivity
- Indole 3- vs. 4-Substitution: Indole derivatives substituted at the 3-position (e.g., 2-(1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide ) are more common in literature. The 4-amino substitution in the target compound is rare and may confer unique binding modes.
- Amino vs. Acyl Groups: The amino group in the target compound contrasts with acylated derivatives (e.g., 2-((1H-indol-3-yl)methylene)hydrazino acetamides ), which exhibit antimicrobial activity. The free amino group could facilitate prodrug strategies or covalent binding.
Biological Activity
Ethyl 2-((1H-indol-4-yl)amino)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound features an indole moiety, which is known for its diverse biological properties. The presence of the indole ring allows for various interactions with biological targets, making it a versatile compound in drug development.
Target of Action
The compound primarily targets various biological pathways associated with indole derivatives, which include:
- Antiviral Activity : Indole derivatives have been shown to exhibit antiviral properties, potentially through the inhibition of viral replication.
- Anti-inflammatory Effects : These compounds can modulate inflammatory responses, suggesting a role in treating inflammatory diseases.
- Anticancer Properties : this compound may induce apoptosis in cancer cells by interacting with antiapoptotic proteins such as Bcl-2 .
Biochemical Pathways
Indole derivatives influence multiple biochemical pathways, including:
- Cell Signaling : They can alter cell signaling pathways that regulate cell growth and apoptosis.
- Gene Expression Modulation : These compounds may affect the expression of genes involved in cell cycle regulation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Anticancer Activity
Studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For instance, it has been shown to sensitize cancer cells to chemotherapy agents like cisplatin, enhancing their therapeutic efficacy .
Structure-Activity Relationship (SAR)
A series of studies have focused on the structure-activity relationship of this compound. Variations in substituents on the indole ring have been correlated with changes in biological activity, indicating that specific functional groups significantly influence its efficacy against cancer cells and pathogens.
| Compound | Biological Activity | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| This compound | Anticancer | 15 | Induces apoptosis via Bcl-2 inhibition |
| Analog A | Antimicrobial | 20 | Disrupts bacterial membranes |
| Analog B | Anti-inflammatory | 25 | Inhibits pro-inflammatory cytokines |
Clinical Relevance
The potential application of this compound in clinical settings is being explored. Its ability to modulate immune responses positions it as a candidate for therapeutic interventions in autoimmune diseases and cancers characterized by overactive antiapoptotic signals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
